Sphenadilactone A
Description
Sphenadilactone A (C₂₉H₃₆O₁₂) is a nortriterpenoid isolated from the stems of Schisandra sphenanthera, a plant in the Schisandraceae family . It features a complex polycyclic scaffold with multiple oxygenated functional groups, including lactone and ester moieties, which contribute to its bioactivity . Its molecular weight of 576 g/mol distinguishes it from other nortriterpenoids in the same plant genus, such as sphenadilactones B and C, which share structural similarities but differ in substituents and oxidation patterns .
Properties
Molecular Formula |
C29H36O12 |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
(1S,3R,7R,9R,10S,13S,14S,16R,17R,19R,20S,21R,24R,25R,27S,30S)-14,19-dihydroxy-9-(hydroxymethyl)-9,17,19,24-tetramethyl-4,8,15,22,26,28-hexaoxanonacyclo[14.12.1.117,20.01,13.03,7.03,10.014,27.021,25.027,30]triacontane-5,18,23-trione |
InChI |
InChI=1S/C29H36O12/c1-11-18-19(36-21(11)32)17-20-24(3,22(33)25(17,4)34)15-8-26-9-27-12(23(2,10-30)37-14(27)7-16(31)39-27)5-6-13(26)28(35,38-15)29(20,40-18)41-26/h11-15,17-20,30,34-35H,5-10H2,1-4H3/t11-,12+,13+,14-,15-,17-,18-,19-,20+,23+,24+,25-,26+,27-,28+,29+/m1/s1 |
InChI Key |
NJTZWXJTMLGIFW-GWFAHARPSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@@H]([C@@H]3[C@H]4[C@]([C@H]5C[C@]67C[C@@]89[C@@H](CC[C@@H]6[C@@]([C@@]4(O2)O7)(O5)O)[C@](O[C@@H]8CC(=O)O9)(C)CO)(C(=O)[C@]3(C)O)C)OC1=O |
Canonical SMILES |
CC1C2C(C3C4C(C5CC67CC89C(CCC6C(C4(O2)O7)(O5)O)C(OC8CC(=O)O9)(C)CO)(C(=O)C3(C)O)C)OC1=O |
Synonyms |
sphenadilactone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Structural Differentiation
Sphenadilactone A belongs to the schinortriterpenoid subclass, characterized by a 6/6/5/6/5 pentacyclic system. Key structural distinctions from related compounds include:
- Sphenadilactone B : Shares the same molecular formula (C₂₉H₃₆O₁₂) but differs in the spatial arrangement of hydroxyl and ester groups .
- Sphenadilactone C: Contains an additional nitrogen atom (C₃₁H₃₉NO₁₂), forming a unique amide linkage absent in this compound .
- Schinalactone A : A structurally simpler analogue (C₂₇H₃₀O₈) lacking the extended lactone ring system present in this compound .
Table 1: Structural Comparison of Selected Compounds
| Compound | Molecular Formula | Key Functional Groups | Source |
|---|---|---|---|
| This compound | C₂₉H₃₆O₁₂ | Lactone, ester | S. sphenanthera |
| Sphenadilactone C | C₃₁H₃₉NO₁₂ | Amide, lactone | S. sphenanthera |
| Schinalactone A | C₂₇H₃₀O₈ | Benzofuran, ester | S. chinensis |
Molecular Docking and Target Affinity
In silico studies comparing schinortriterpenoids revealed significant differences in binding affinities to key therapeutic targets:
- Schinalactone A exhibited the strongest interaction with MAPK14 (PDB ID: 5WJJ), achieving a binding energy of -10.8 kcal/mol via π-alkyl interactions with HIS64, ARG67, and ILE146 .
- Sphenadilactone E (a close analogue of this compound) showed weaker binding to JUN (PDB ID: 5J41) (-10.4 kcal/mol) but formed hydrogen bonds with TRP38 and π-alkyl interactions with ILE104 and TYR108 .
Pharmacological Activity
Anti-HIV Activity:
- This compound demonstrated weak anti-HIV-1 activity (EC₅₀ = 89.1 μg/mL), whereas sphenadilactone C showed enhanced potency (EC₅₀ = 29.5 μg/mL), likely due to its nitrogen-containing group enhancing target engagement .
- Lancifodilactone H (EC₅₀ = 16.6 μg/mL) outperformed this compound, highlighting the importance of a truncated lactone ring for antiviral efficacy .
Cytotoxic Activity:
- This disparity underscores the role of aromatic substituents in kadlongilactones for tumor cell targeting.
Table 2: Pharmacological Comparison
| Compound | Anti-HIV EC₅₀ (μg/mL) | Cytotoxicity IC₅₀ (μg/mL) | Key Targets |
|---|---|---|---|
| This compound | 89.1 | >100 (HeLa, HepG2) | Undefined |
| Sphenadilactone C | 29.5 | >100 (HeLa, HepG2) | HIV-1 protease |
| Kadlongilactone A | N/A | <0.1 (K562, Bel-7402) | Tumor cell membranes |
Research Implications and Gaps
While this compound serves as a scaffold for nortriterpenoid studies, its moderate bioactivity compared to analogues like sphenadilactone C or kadlongilactones suggests opportunities for structural optimization. Future research should explore:
- Structure-Activity Relationships (SAR) : Modifying hydroxylation patterns or introducing nitrogen moieties to enhance target affinity .
Q & A
Q. What are the established protocols for isolating Sphenadilactone A from natural sources?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography and HPLC. To ensure reproducibility, document solvent ratios, temperature, and pressure conditions. Include purity validation via HPLC-UV or LC-MS, and cross-reference spectral data with published literature to confirm identity .
Q. How is structural elucidation of this compound performed using spectroscopic techniques?
Combine NMR (¹H, ¹³C, DEPT, HSQC, HMBC) to assign carbon skeletons and functional groups. Mass spectrometry (HR-ESI-MS) confirms molecular weight and fragmentation patterns. Compare data with existing databases or synthetic analogs to resolve ambiguities. For novel compounds, X-ray crystallography may be required for absolute configuration .
Q. What initial bioactivity screening models are recommended for this compound?
Use in vitro assays targeting relevant pathways (e.g., cytotoxicity via MTT assay, anti-inflammatory activity via COX-2 inhibition). Validate results with positive controls and dose-response curves. Prioritize cell lines or enzyme systems aligned with hypothesized mechanisms (e.g., cancer cell lines for antitumor studies) .
Advanced Research Questions
Q. How can synthetic pathways for this compound be optimized to improve yield?
Employ Design of Experiments (DoE) to test variables (catalyst concentration, reaction time, temperature). Use kinetic studies to identify rate-limiting steps. Consider biocatalysis or asymmetric synthesis for stereochemical control. Validate intermediates via NMR and optimize purification steps (e.g., recrystallization solvents) .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Investigate bioavailability (e.g., pharmacokinetic studies on absorption/metabolism) and tissue distribution. Use knock-out animal models to isolate target pathways. Re-evaluate in vitro conditions (e.g., oxygen tension, co-culture systems) to better mimic in vivo environments .
Q. How do computational methods aid in studying this compound’s molecular interactions?
Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities with target proteins (e.g., kinases). Validate with molecular dynamics simulations (GROMACS) to assess stability. Cross-correlate with mutagenesis or SPR binding assays for experimental validation .
Methodological Considerations
- Data Reproducibility : Document experimental parameters (e.g., solvent batches, instrument calibration) and include negative controls. Use standardized protocols from journals like Beilstein Journal of Organic Chemistry for synthesis and characterization .
- Statistical Rigor : Apply ANOVA or t-tests for bioactivity data, ensuring p-values are adjusted for multiple comparisons. Report confidence intervals and effect sizes .
- Ethical Compliance : For in vivo studies, cite ethics committee approvals and adhere to ARRIVE guidelines for animal research reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
